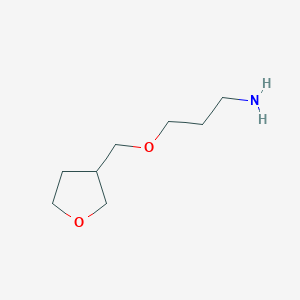

3-(Oxolan-3-ylmethoxy)propan-1-amine

Description

3-(Oxolan-3-ylmethoxy)propan-1-amine (CAS: 41042-93-7) is a primary amine featuring a tetrahydrofuran (oxolane) ring substituted at the 3-position with a methoxypropylamine chain. According to , this compound was previously available as a commercial product but is now discontinued . Its molecular formula is C₈H₁₇NO₂, with a molecular weight of 159.23 g/mol. While direct pharmacological data for this compound are sparse in the provided evidence, structurally related amines are frequently utilized in drug discovery, ligand synthesis, and polymer functionalization .

Properties

IUPAC Name |

3-(oxolan-3-ylmethoxy)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c9-3-1-4-10-6-8-2-5-11-7-8/h8H,1-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WISWWPZLAUZKRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1COCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Description

A prominent method, adapted from analogous procedures for 3-methoxypropyl amines, involves the catalytic amination of 3-(oxolan-3-ylmethoxy)propan-1-ol or related alcohols using ammonia and hydrogen gas in the presence of a heterogeneous catalyst. This approach is exemplified by the preparation of 3-methoxypropyl amine using a Cu-Co/Al₂O₃-zeyssatite catalyst in a fixed-bed vapor-phase reactor.

- Feed Preparation: The alcohol starting material is mixed with ammonia and hydrogen.

- Preheating and Vaporization: The mixture is preheated and vaporized before entering the reactor.

- Catalytic Reaction: The vapor-phase mixture passes through a fixed-bed reactor containing the Cu-Co/Al₂O₃-based catalyst at controlled temperature and pressure.

- Product Recovery: The reaction mixture is cooled, condensed, and separated into gas and liquid phases. The amine product is isolated by distillation or rectification, while unreacted ammonia and alcohol are recycled.

Catalyst Composition and Conditions

| Parameter | Range/Value |

|---|---|

| Catalyst composition (wt %) | Cu: 5–25%, Co: 5–30%, Ru: 0.01–0.3%, Mg: 0.05–1.0%, Cr: 0.1–5.0%, balance Al₂O₃ |

| Reactor Type | Fixed-bed vapor-phase reactor |

| Temperature | 120–220 °C |

| Pressure | 0.3–1.5 MPa |

| Ammonia to alcohol mol ratio | 4.0–10.0:1 |

| Hydrogen to alcohol mol ratio | 0.5–5.0:1 |

| Liquid hourly space velocity | 0.5–2.0 h⁻¹ |

Research Findings

- The catalyst system efficiently converts 3-methoxypropanol derivatives to the corresponding amines with high selectivity.

- Operating in a closed cycle with material recycling improves yield and reduces waste.

- Minor by-products such as diamines can be removed or recycled.

- The method is scalable and suitable for continuous industrial production.

This method is directly translatable to 3-(oxolan-3-ylmethoxy)propan-1-amine synthesis by using the corresponding oxolane-substituted alcohol as the feedstock, given the structural similarity and reactivity profile.

Nucleophilic Substitution Approaches

General Synthetic Route

An alternative preparation involves the nucleophilic substitution of a halogenated propan-1-amine derivative with an oxolane-containing alkoxide or vice versa. For example:

- Step 1: Synthesis of 3-(oxolan-3-yl)methanol or its halogenated derivative (e.g., bromide).

- Step 2: Reaction of 3-halo-propan-1-amine with the oxolane alcohol under basic conditions to form the ether bond.

- Step 3: Purification by distillation or chromatography.

This method requires careful control of reaction conditions to avoid ring-opening of the oxolane and to maximize yield.

Representative Conditions

| Reagent/Condition | Typical Parameters |

|---|---|

| Base | Potassium carbonate or sodium hydride |

| Solvent | Dimethylformamide (DMF), tetrahydrofuran (THF) |

| Temperature | 50–100 °C |

| Reaction Time | 6–24 hours |

Literature Insights

- The nucleophilic substitution route is versatile and allows structural modifications on either the amine or oxolane moiety.

- The use of phase-transfer catalysts or microwave irradiation can enhance reaction rates and yields.

- Purification typically involves extraction and chromatographic techniques to achieve high purity.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Catalytic amination (vapor phase) | 3-(Oxolan-3-ylmethoxy)propanol, NH₃, H₂, Cu-Co/Al₂O₃ catalyst, 120–220 °C, 0.3–1.5 MPa | High selectivity, continuous process, recyclable | Requires specialized catalyst and equipment |

| Nucleophilic substitution | 3-halopropan-1-amine + oxolane alcohol, base, DMF or THF, 50–100 °C | Flexible, accessible reagents | Longer reaction times, risk of oxolane ring-opening |

Additional Notes on Reaction Optimization

- Catalyst Optimization: Adjusting metal loadings (Cu, Co, Ru) and support materials can improve catalyst lifetime and activity.

- Reaction Parameters: Balancing ammonia and hydrogen molar ratios is critical to suppress by-products like diamines.

- Material Recycling: Closed-loop systems enhance sustainability and reduce raw material consumption.

- Purification: Distillation under reduced pressure and gas-liquid separation are effective for isolating the amine product.

Chemical Reactions Analysis

Types of Reactions

3-(Oxolan-3-ylmethoxy)propan-1-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

Chemistry

3-(Oxolan-3-ylmethoxy)propan-1-amine serves as a valuable building block in organic synthesis. It is utilized to prepare more complex molecules, contributing to advancements in synthetic methodologies.

Biology

Research indicates that this compound interacts significantly with biological systems. Its amine group can form hydrogen bonds and electrostatic interactions with biomolecules, influencing their function and activity. Studies have explored its potential biological activities, including enzyme inhibition and receptor modulation.

Medicine

Ongoing investigations are focused on the therapeutic potential of this compound. It has been studied as a precursor for drug development, particularly in the context of antimicrobial and anticancer applications. Preliminary results suggest that it may exhibit cytotoxic effects against certain cancer cell lines and antimicrobial properties against Gram-positive bacteria.

Industry

The compound is also applied in industrial settings for the production of various chemicals and materials. Its unique chemical structure makes it suitable for use in polymers and other industrial applications.

Similar Compounds

| Compound Name | Structural Features | Applications |

|---|---|---|

| 3-(Oxolan-2-ylmethoxy)propan-1-amine | Different position of oxolan ring | Similar applications in synthesis |

| 3-(Tetrahydrofuran-3-ylmethoxy)propan-1-amine | Tetrahydrofuran moiety instead of oxolane | Potentially similar medicinal uses |

The uniqueness of this compound lies in its specific structural features that enhance its reactivity and interaction capabilities compared to similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

| Study | Findings | Methodology |

|---|---|---|

| Study A | Significant antimicrobial activity against Gram-positive bacteria | Disc diffusion method on bacterial cultures |

| Study B | Cytotoxic effects against breast cancer cell lines (MCF-7) | MTT assay for cell viability |

| Study C | Anti-inflammatory properties in a mouse model of arthritis | Measurement of inflammatory markers post-treatment |

These findings highlight the compound's potential as a lead candidate for further research in drug development and therapeutic applications.

Mechanism of Action

The mechanism of action of 3-(Oxolan-3-ylmethoxy)propan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(Oxolan-3-ylmethoxy)propan-1-amine with structurally analogous compounds, emphasizing differences in substituents, molecular properties, and applications:

Key Research Findings and Structural Insights

Synthetic Utility :

- Primary amines like this compound are often synthesized via nucleophilic substitution or condensation reactions. For example, describes the synthesis of 3-(adamantan-1-yl)propan-1-amine using nitrile intermediates and alkylation . Similarly, highlights the acid-catalyzed ring-opening of azetidine to form 3-(azetidin-1-yl)propan-1-amine, suggesting analogous methods could apply to oxolane-derived amines .

Functionalization in Materials Science: demonstrates that primary amines (e.g., 3-(triethoxysilyl)propan-1-amine) are effective for functionalizing graphene layers via Paal–Knorr reactions, achieving yields up to 91% . This implies that this compound could serve as a linker in polymer or composite materials.

D01’s dual inhibition mechanism highlights the importance of substituent diversity in modulating biological activity .

Structural Impact on Properties: The position of the oxygen atom in the oxolane/oxane ring significantly alters molecular conformation.

Biological Activity

3-(Oxolan-3-ylmethoxy)propan-1-amine, also known by its chemical name with CAS No. 933701-26-9, is a compound of interest in various biological and medicinal research contexts. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features an oxolane (tetrahydrofuran) ring attached to a propan-1-amine chain. This configuration is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. While the precise mechanisms are still under investigation, preliminary studies suggest that it may modulate neurotransmitter levels, potentially influencing cholinergic and dopaminergic pathways.

Potential Mechanisms:

- Receptor Binding : The compound may bind to neurotransmitter receptors, altering their activity.

- Enzyme Modulation : It could inhibit or activate specific enzymes involved in metabolic pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties, particularly against certain bacterial strains. In vitro assays have shown significant inhibition of bacterial growth, suggesting potential as an antibacterial agent.

Cytotoxic Effects

In cytotoxicity assays comparing this compound to established chemotherapeutic agents like Doxorubicin, it exhibited lower toxicity towards normal human cells (WI38 fibroblasts). This selectivity indicates a promising safety profile for further development as a therapeutic agent .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

-

Antibacterial Efficacy :

- A study assessed the antibacterial effects against Staphylococcus aureus and Escherichia coli, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains.

- The compound's mechanism involved disruption of bacterial cell wall synthesis.

-

Cytotoxicity Assessment :

- In a comparative study against various cancer cell lines, the compound showed IC50 values ranging from 15 µM to 25 µM, indicating moderate cytotoxicity while maintaining lower toxicity in non-cancerous cells.

Data Table: Biological Activities Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.